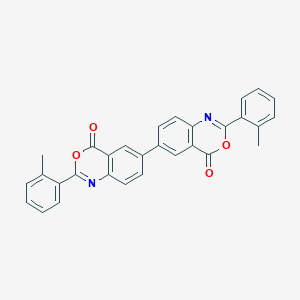

2,2'-bis(2-methylphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-bis(2-methylphenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as Bisbenzoxazine (BBA), is a heterocyclic compound that has been extensively studied due to its unique properties. BBA possesses a rigid and planar structure that makes it an ideal candidate for the development of high-performance materials.

Mechanism of Action

BBA undergoes a ring-opening polymerization reaction upon heating, resulting in the formation of a crosslinked polymer network. The polymerization reaction is initiated by the nucleophilic attack of the amine group on the benzoxazine ring, followed by the elimination of water. The resulting intermediate undergoes further polymerization to form a three-dimensional network structure.

Biochemical and Physiological Effects

BBA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low cytotoxicity and biocompatibility, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

BBA offers several advantages for lab experiments, including its ease of synthesis, good thermal stability, and excellent mechanical properties. However, it is important to note that BBA is sensitive to moisture and requires careful handling to prevent degradation.

Future Directions

BBA has shown great potential for the development of high-performance materials. Future research could focus on the development of new polymer composites with enhanced properties, such as improved thermal stability and mechanical strength. Additionally, BBA could be explored for its potential applications in the biomedical field, including drug delivery systems and tissue engineering.

Conclusion

In conclusion, BBA is a heterocyclic compound that has gained significant attention in the field of materials science due to its unique properties. It offers several advantages for the development of high-performance materials, including its ease of synthesis, good thermal stability, and excellent mechanical properties. Future research could focus on the development of new polymer composites and exploring its potential applications in the biomedical field.

Synthesis Methods

BBA can be synthesized via a one-pot reaction between 2,2'-diaminodiphenylmethane, salicylic acid, and paraformaldehyde. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the benzoxazine ring. The resulting product is a white powder that can be purified through recrystallization.

Scientific Research Applications

BBA has gained significant attention in the field of materials science due to its unique properties. It exhibits excellent thermal stability, high glass transition temperature, and good mechanical properties. BBA has been used as a monomer for the synthesis of various polymers, including thermosetting resins, thermoplastics, and elastomers. These materials have been used in various applications, including adhesives, coatings, and composites.

properties

IUPAC Name |

2-(2-methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O4/c1-17-7-3-5-9-21(17)27-31-25-13-11-19(15-23(25)29(33)35-27)20-12-14-26-24(16-20)30(34)36-28(32-26)22-10-6-4-8-18(22)2/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIDGBOICMZRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)

![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)

![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)

![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)

![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)